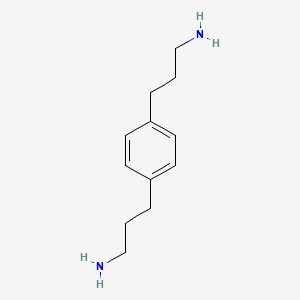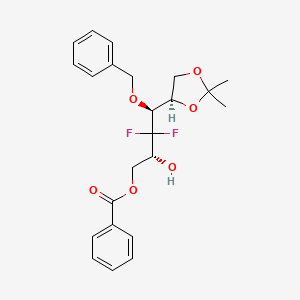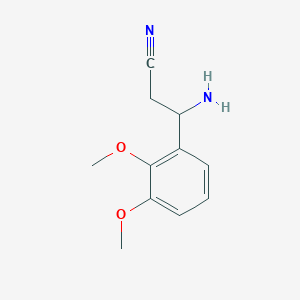![molecular formula C13H10ClN3 B13043388 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with 3-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition metal catalysts and high-throughput screening techniques to optimize yield and purity. The use of microwave-assisted synthesis and flow chemistry has also been explored to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine undergoes various types of chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Commonly involves nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Imidazo[1,2-A]pyrimidine
- Imidazo[1,2-A]pyrazine
- Imidazo[1,2-A]pyridine derivatives
Uniqueness
2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Compared to other similar compounds, it may exhibit higher potency or selectivity for certain molecular targets, making it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C13H10ClN3 |
|---|---|
Poids moléculaire |
243.69 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)imidazo[1,2-a]pyridin-7-amine |
InChI |
InChI=1S/C13H10ClN3/c14-10-3-1-2-9(6-10)12-8-17-5-4-11(15)7-13(17)16-12/h1-8H,15H2 |
Clé InChI |
YVOULYGHMYUIMD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C2=CN3C=CC(=CC3=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Chloro-4-phenoxy-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13043329.png)








![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
